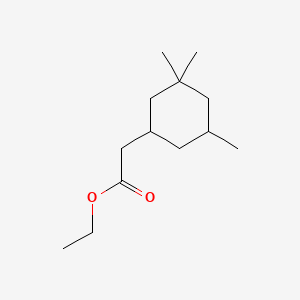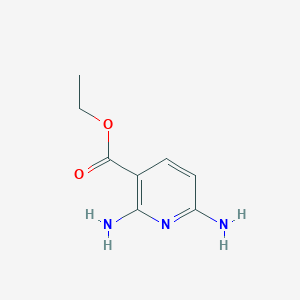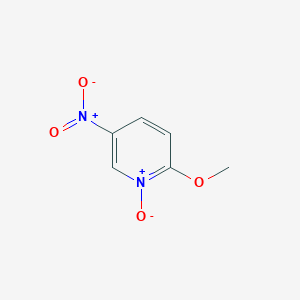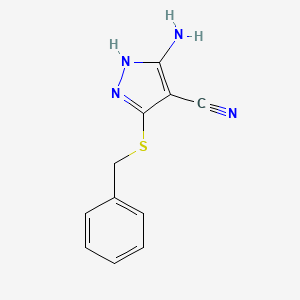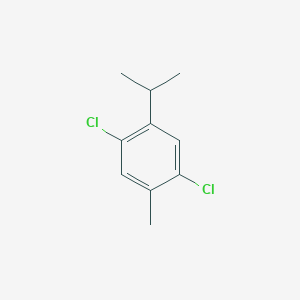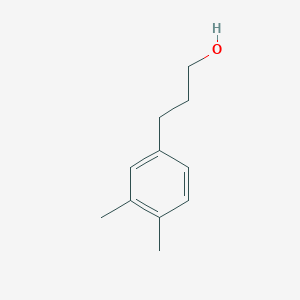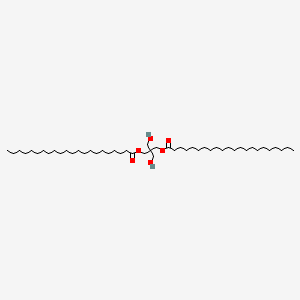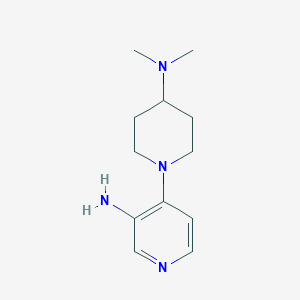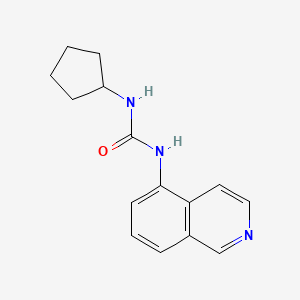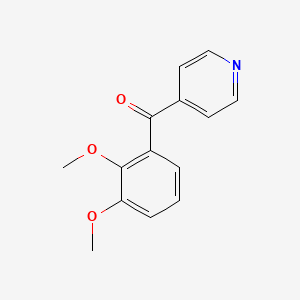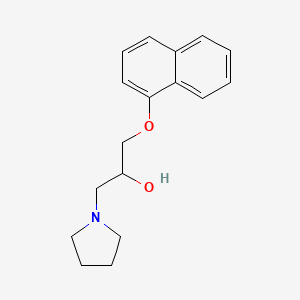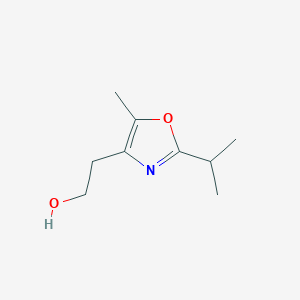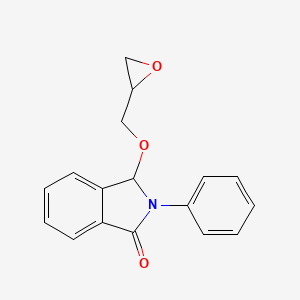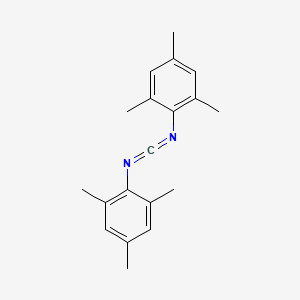![molecular formula C14H11N3O2S B8779069 N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B8779069.png)
N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzenesulfonohydrazide moiety linked to a 4-cyanophenyl group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Benzenesulfonohydrazide+4-Cyanobenzaldehyde→N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(4-nitrophenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H11N3O2S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-[(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H |
Clave InChI |
FWANZNVPCBFZLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
